molecular formula C12H18O3 B8003239 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B8003239
M. Wt: 210.27 g/mol
InChI Key: VVBGMBHIYAVKGF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a hydroxyl group attached to a tertiary carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxyacetophenone.

    Reduction: Formation of 1-(3,5-dimethoxyphenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzyl alcohol: Similar structure but lacks the methyl group on the tertiary carbon.

    3,5-Dimethoxyacetophenone: Contains a ketone group instead of a hydroxyl group.

    3,5-Dimethoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol is unique due to the presence of both methoxy groups and a tertiary hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,13)8-9-5-10(14-3)7-11(6-9)15-4/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGMBHIYAVKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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